![molecular formula C15H17N3O2 B1268658 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 300586-42-9](/img/structure/B1268658.png)

7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

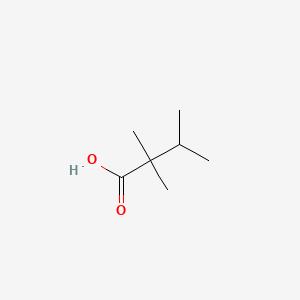

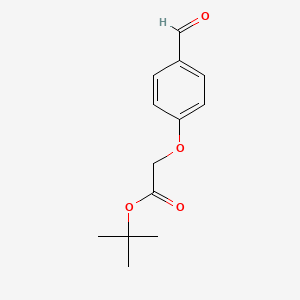

The synthesis of pyrido[1,2-a]pyrimidine derivatives, similar to the target compound, involves several steps including condensation, cyclization, and nucleophilic substitution reactions. These processes are crucial for constructing the pyridopyrimidine core and introducing various substituents to the molecular framework. For instance, the condensation of piperidin-1-ylquinoline-3-carbaldehyde with isonicotinic acid hydrazide has been utilized for the synthesis of related compounds (Afzal et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of hydrogen bonds which play a significant role in their crystal packing and stability. These compounds often exhibit polarized electronic structures leading to the formation of three-dimensional framework structures or sheet-like arrangements through N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds (Low et al., 2007).

Chemical Reactions and Properties

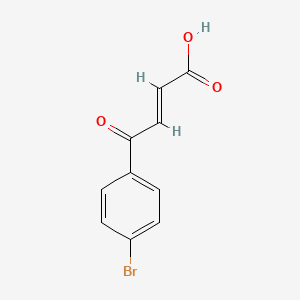

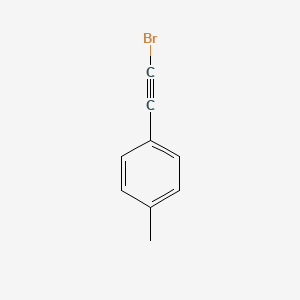

Pyrido[1,2-a]pyrimidine compounds are reactive towards various N- and C-nucleophiles, leading to a wide range of derivatives. These reactions include the formation of enaminones, Schiff’s bases, and chalcone-like derivatives. Such reactivity allows for extensive functionalization of the core structure, impacting their chemical properties and potential applications (Abass et al., 2010).

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactions

- The compound forms part of a unique tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system, which has been studied for its unusual conformation and potential for creating new chemical structures. Such compounds have been analyzed using X-ray diffraction, highlighting their distinctive molecular arrangements (Hermecz et al., 1991).

Biological Activities

- Pyrido[1,2-a]pyrimidine derivatives, including similar compounds, are known for a broad spectrum of biological activities. They have shown antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. Studies on these compounds have led to the synthesis of various biologically active derivatives (Harutyunyan, 2016).

Pharmacological Applications

- Certain derivatives of pyrido[1,2-a]pyrimidines have been synthesized for potential use as calcium channel antagonists. These studies have explored the chemical modifications and biological effects of these compounds, contributing to the understanding of their pharmacological potential (Shahrisa et al., 2012).

Cycloaddition Reactions

- The compound has been a subject of study in cycloaddition reactions. These reactions are significant for the synthesis of diastereomeric tetraazapentaphene derivatives, which have applications in developing new chemical entities (Noguchi et al., 1997).

Interaction Studies

- Research has also been conducted on the interaction of similar compounds with other chemicals like glycine esters. These studies provide insights into the chemical behavior and potential applications of these compounds in the synthesis of new molecules (Zinchenko et al., 2018).

Eigenschaften

IUPAC Name |

7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-11-5-6-13-16-14(17-7-3-2-4-8-17)12(10-19)15(20)18(13)9-11/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXUSQVHWHQZJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCCCC3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358677 |

Source

|

| Record name | 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

300586-42-9 |

Source

|

| Record name | 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)